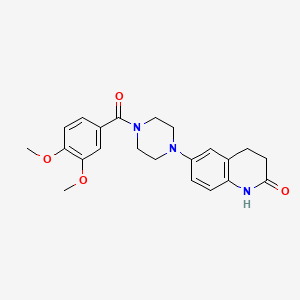
Vesnarinone
Cat. No. B1683823
Key on ui cas rn:
81840-15-5
M. Wt: 395.5 g/mol
InChI Key: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04415572
Procedure details


3-{2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]phenyl}propionic acid (1 g) was dissolved in a mixed solvent consisting of chloroform and methanol, and 1 ml of concentrated hydrochloric acid was added to the solution. The resulting mixture was stirred for 1 hour at room temperature. After distilling off the solvent, the residue was recrystallized from ethanol-chloroform to give 500 mg of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
3-{2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]phenyl}propionic acid
Quantity
1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:14](=[O:25])[C:15]3[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=3)[CH2:10][CH2:9]2)=[CH:4][C:3]=1[CH2:26][CH2:27][C:28](O)=[O:29].C(Cl)(Cl)Cl.Cl>CO>[CH3:24][O:23][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[O:21][CH3:22])[C:14]([N:11]1[CH2:12][CH2:13][N:8]([C:5]2[CH:4]=[C:3]3[C:2](=[CH:7][CH:6]=2)[NH:1][C:28](=[O:29])[CH2:27][CH2:26]3)[CH2:9][CH2:10]1)=[O:25]
|
Inputs


Step One
|
Name
|
3-{2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]phenyl}propionic acid
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)N1CCN(CC1)C(C1=CC(=C(C=C1)OC)OC)=O)CCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from ethanol-chloroform
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)N2CCN(CC2)C=2C=C3CCC(NC3=CC2)=O)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
